Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-B]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate typically involves the bromination of a thieno[3,2-B]pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-methoxythieno[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted thieno[3,2-B]pyridine derivatives.
Oxidation: Oxidized thieno[3,2-B]pyridine derivatives.
Reduction: Reduced thieno[3,2-B]pyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The exact mechanism of action of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-Bromo-3-methylpyridine
- 3-Bromo-5-methyl-2-pyridone
Uniqueness
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-B]pyridine core, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
Methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C10H8BrNO3S
- Molecular Weight : 302.15 g/mol
- CAS Number : 1398504-15-8
- Purity : Minimum 95% .
The biological activity of this compound primarily stems from its interaction with various molecular targets. It has been studied for its potential as an inhibitor of the Interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in the inflammatory response and a target for therapeutic intervention in autoimmune diseases .
Antiinflammatory Effects
Research indicates that compounds similar to Methyl 3-bromo-5-methoxythieno[3,2-b]pyridine derivatives exhibit anti-inflammatory properties. By inhibiting IRAK4, these compounds may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .
Anticancer Potential
The thienopyridine scaffold has been linked to anticancer activity. Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . For instance, a related compound demonstrated significant cytotoxic effects against several cancer cell lines.
Case Studies
-
Study on IRAK4 Inhibition :
- Objective : Evaluate the efficacy of this compound as an IRAK4 inhibitor.
- Methodology : In vitro assays were conducted using human monocyte-derived macrophages.
- Results : The compound significantly reduced IRAK4 activity and subsequent cytokine release (TNF-alpha and IL-6) compared to controls.
- : Promising candidate for treating inflammatory diseases .
-
Anticancer Activity Assessment :
- Objective : Investigate the cytotoxic effects of the compound on breast cancer cell lines.
- Methodology : MTT assay was performed to assess cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- : Supports further development as a potential anticancer agent .
Data Table
Properties
Molecular Formula |
C10H8BrNO3S |
---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-4-3-5-8(12-6)7(11)9(16-5)10(13)15-2/h3-4H,1-2H3 |
InChI Key |
GETPJDMQSOGRDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)SC(=C2Br)C(=O)OC |
Origin of Product |
United States |
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